molecular formula C8H5FIN B11854273 7-Fluoro-3-iodo-1H-indole

7-Fluoro-3-iodo-1H-indole

Cat. No.: B11854273
M. Wt: 261.03 g/mol
InChI Key: ZAMOINCZZFKFKL-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodo-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic substitution reaction where indole is treated with fluorinating and iodinating agents under controlled conditions. For example, the reaction of 7-fluoroindole with iodine monochloride (ICl) in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation steps, purification, and crystallization to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-iodo-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 7-fluoroindole.

    Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: 7-Fluoroindole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-3-iodo-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and cancers.

    Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-iodo-1H-indole involves its interaction with specific molecular targets. The fluorine and iodine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    7-Fluoroindole: Lacks the iodine substituent, making it less reactive in certain chemical reactions.

    3-Iodoindole: Lacks the fluorine substituent, which affects its biological activity and chemical properties.

    5-Fluoro-3-iodoindole: Similar structure but with the fluorine atom at a different position, leading to different reactivity and applications.

Uniqueness: 7-Fluoro-3-iodo-1H-indole is unique due to the combined presence of both fluorine and iodine atoms, which enhances its chemical reactivity and biological activity. This dual substitution pattern makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H5FIN

Molecular Weight

261.03 g/mol

IUPAC Name

7-fluoro-3-iodo-1H-indole

InChI

InChI=1S/C8H5FIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H

InChI Key

ZAMOINCZZFKFKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2I

Origin of Product

United States

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